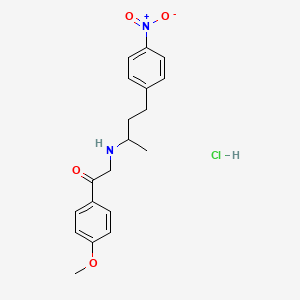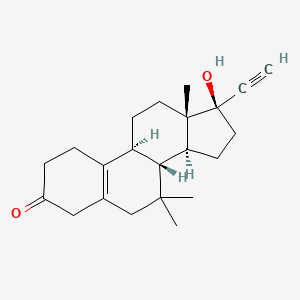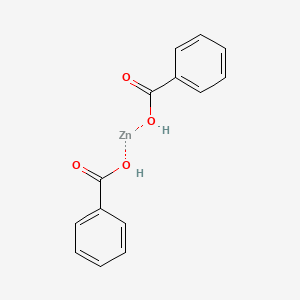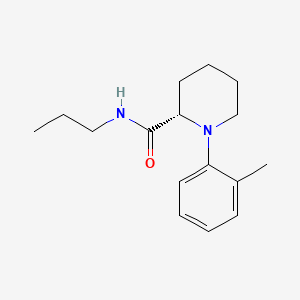
(S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 2-methylphenyl group and a propyl group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methylbenzene and a suitable catalyst.
Attachment of the Propyl Group: The propyl group can be attached through a nucleophilic substitution reaction using propyl halide and a base.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the piperidine derivative and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted piperidine derivatives with various functional groups.
科学的研究の応用
(S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds
- (S)-1-(2-Methylphenyl)-N-ethyl-2-piperidinecarboxamide
- (S)-1-(2-Methylphenyl)-N-butyl-2-piperidinecarboxamide
- (S)-1-(2-Methylphenyl)-N-methyl-2-piperidinecarboxamide
Uniqueness
(S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide is unique due to its specific propyl substitution, which influences its chemical reactivity, biological activity, and potential applications. The propyl group provides distinct steric and electronic effects compared to other alkyl-substituted analogs, making it a valuable compound for targeted research and development.
特性
分子式 |
C16H24N2O |
|---|---|
分子量 |
260.37 g/mol |
IUPAC名 |
(2S)-1-(2-methylphenyl)-N-propylpiperidine-2-carboxamide |
InChI |
InChI=1S/C16H24N2O/c1-3-11-17-16(19)15-10-6-7-12-18(15)14-9-5-4-8-13(14)2/h4-5,8-9,15H,3,6-7,10-12H2,1-2H3,(H,17,19)/t15-/m0/s1 |
InChIキー |
CHTQAGGCISHPGU-HNNXBMFYSA-N |
異性体SMILES |
CCCNC(=O)[C@@H]1CCCCN1C2=CC=CC=C2C |
正規SMILES |
CCCNC(=O)C1CCCCN1C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


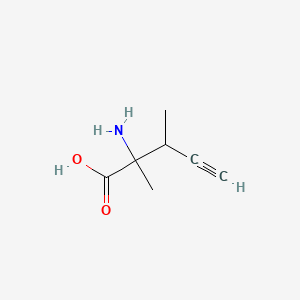
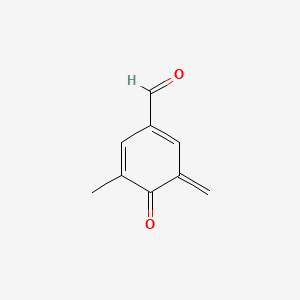
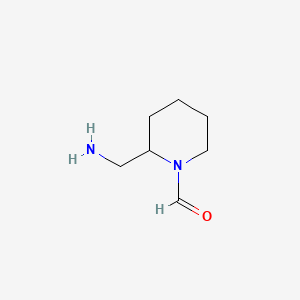
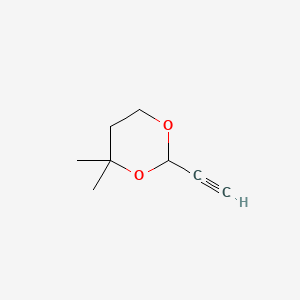
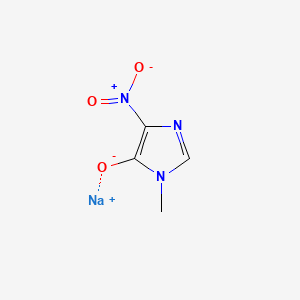
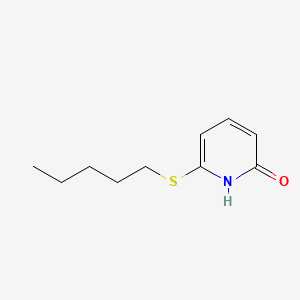
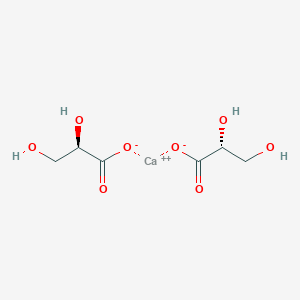
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(methylaminomethyl)phenyl]borinic acid](/img/structure/B13836610.png)
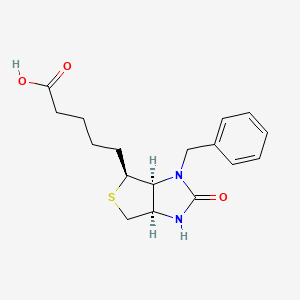
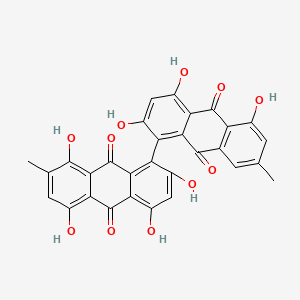
![4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol](/img/structure/B13836638.png)
